molecular formula C21H15ClN2O B5753356 2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline

2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline

Cat. No. B5753356
M. Wt: 346.8 g/mol
InChI Key: OIVMVGCJTOSPTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline, also known as CBQ or CBQCA, is a quinoxaline derivative that has been widely used in scientific research for its unique properties. It was first synthesized in the 1990s and has since been used in various studies to investigate its mechanism of action and physiological effects.

Mechanism of Action

2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline acts as a positive allosteric modulator of the GABA-A receptor, which enhances the activity of the receptor and increases the inhibitory effects of GABA. This leads to a decrease in neuronal excitability and a reduction in anxiety and seizure activity.
Biochemical and Physiological Effects:
2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline has been shown to have anxiolytic and anticonvulsant effects in various animal models. It has also been found to have sedative effects, which may be due to its ability to enhance the activity of the GABA-A receptor.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline in lab experiments is its high affinity for the GABA-A receptor, which makes it a useful tool for investigating the role of the receptor in various physiological processes. However, one limitation of using 2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline is its potential for off-target effects, which may complicate the interpretation of results.

Future Directions

There are several future directions for research involving 2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline. One area of interest is its potential as a therapeutic agent for the treatment of anxiety and epilepsy. Another area of interest is its use as a tool for investigating the role of the GABA-A receptor in various physiological processes. Additionally, further studies are needed to determine the safety and efficacy of 2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline in humans.

Synthesis Methods

The synthesis of 2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline involves the reaction of 4-chlorobenzyl chloride with 3-hydroxyaniline to form 3-[(4-chlorobenzyl)oxy]aniline. This intermediate is then reacted with 2-bromoacetophenone to form 2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline. The synthesis of 2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline is a multi-step process that requires careful attention to detail and proper handling of chemicals.

Scientific Research Applications

2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline has been used in various scientific research studies to investigate its mechanism of action and physiological effects. It has been found to have a high affinity for the GABA-A receptor, which is involved in the regulation of neuronal activity in the brain. 2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline has also been shown to have anxiolytic and anticonvulsant effects, making it a potential candidate for the treatment of anxiety and epilepsy.

properties

IUPAC Name

2-[3-[(4-chlorophenyl)methoxy]phenyl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O/c22-17-10-8-15(9-11-17)14-25-18-5-3-4-16(12-18)21-13-23-19-6-1-2-7-20(19)24-21/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVMVGCJTOSPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(4-Chlorobenzyl)oxy]phenyl}quinoxaline

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